METHYL 2-(5-{[4-(TERT-BUTYL)PHENOXY]METHYL}-2-FURYL)-9-METHYLTHIENO[3,2-E][1,2,4]TRIAZOLO[1,5-C]PYRIMIDINE-8-CARBOXYLATE
Overview
Description
Methyl 2-{5-[(4-tert-butylphenoxy)methyl]-2-furyl}-9-methylthieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine-8-carboxylate is a complex organic compound with a unique structure that combines several functional groups
Preparation Methods
The synthesis of METHYL 2-(5-{[4-(TERT-BUTYL)PHENOXY]METHYL}-2-FURYL)-9-METHYLTHIENO[3,2-E][1,2,4]TRIAZOLO[1,5-C]PYRIMIDINE-8-CARBOXYLATE involves multiple steps, each requiring specific reagents and conditions. The synthetic route typically starts with the preparation of the core structure, followed by the introduction of various substituents. Common reagents used in these reactions include tert-butylphenol, methyl furan, and various triazole and pyrimidine derivatives. The reaction conditions often involve the use of solvents like toluene and catalysts to facilitate the formation of the desired product .
Chemical Reactions Analysis
This compound undergoes several types of chemical reactions, including:
Oxidation: The furan and thieno groups can be oxidized under specific conditions, leading to the formation of various oxidized derivatives.
Reduction: The compound can be reduced using common reducing agents like lithium aluminum hydride (LiAlH4) to yield reduced forms.
Common Reagents and Conditions: Reagents such as bromine, hydrogen peroxide, and sodium borohydride are commonly used in these reactions. Conditions often involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.
Major Products: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound
Scientific Research Applications
Methyl 2-{5-[(4-tert-butylphenoxy)methyl]-2-furyl}-9-methylthieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine-8-carboxylate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in certain industrial processes
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may interact with key proteins involved in cell signaling and metabolism .
Comparison with Similar Compounds
Methyl 2-{5-[(4-tert-butylphenoxy)methyl]-2-furyl}-9-methylthieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine-8-carboxylate can be compared with other similar compounds, such as:
Methyl 2-{[(4-tert-butylphenoxy)acetyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate: This compound has a similar core structure but different substituents, leading to variations in its chemical properties and applications.
2-{[5-[(4-tert-butylphenoxy)methyl]-4-(2-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-phenoxyphenyl)acetamide:
Properties
IUPAC Name |
methyl 4-[5-[(4-tert-butylphenoxy)methyl]furan-2-yl]-12-methyl-10-thia-3,5,6,8-tetrazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaene-11-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H24N4O4S/c1-14-19-22-27-21(28-29(22)13-26-23(19)34-20(14)24(30)31-5)18-11-10-17(33-18)12-32-16-8-6-15(7-9-16)25(2,3)4/h6-11,13H,12H2,1-5H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HREWUASMLOBMRI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC2=C1C3=NC(=NN3C=N2)C4=CC=C(O4)COC5=CC=C(C=C5)C(C)(C)C)C(=O)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H24N4O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
476.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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